molecular formula C22H23N3O3S B2446565 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 894015-14-6

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No. B2446565
CAS RN: 894015-14-6
M. Wt: 409.5
InChI Key: FVYCBHMPKLNUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enhancement of O-GlcNAcylation on Mitochondrial Proteins This compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound elevates levels of protein O-GlcNAc and improves neuronal tolerance to ischemia .

2. Neuroprotection through Regulation of Energy Homeostasis and O-GlcNAcylation The compound exerts a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to improve the outcome after transient middle cerebral artery occlusion (MCAO), and accelerate the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .

Improvement of Bioenergy Homeostasis

The compound is believed to target mitochondria in improving the bioenergy homeostasis of neurons stressed by oxygen glucose deprivation and reoxygenation (OGD/R) .

Activation of Pro-Survival Pathway

The activation of the O-GlcNAc pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues . This compound has been shown to activate this pathway .

Increase in Glucose Uptake

In vitro analyses have shown that glucose uptake is markedly increased by this compound in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Inhibition of Mitochondrial Apoptosis Pathway

The compound has been shown to inhibit the mitochondrial apoptosis pathway, demonstrating stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-4-8-17(9-5-14)25-21(27)20(26)23-13-12-19-15(2)24-22(29-19)16-6-10-18(28-3)11-7-16/h4-11H,12-13H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYCBHMPKLNUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

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